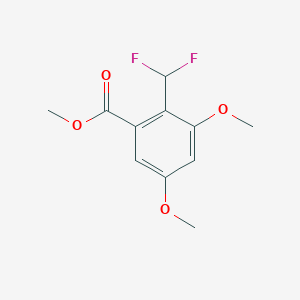
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate is an organic compound that belongs to the class of difluoromethylated aromatic esters This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the aromatic ring, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as 3,5-dimethoxybenzoic acid, using difluoromethylating agents like ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction is usually carried out under controlled conditions, often involving the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include difluoromethylated carboxylic acids, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate exerts its effects is primarily related to the presence of the difluoromethyl group. This group can act as a bioisostere for alcohol, thiol, or amine groups, allowing the compound to interact with various molecular targets and pathways . The highly polarized C-H bond of the difluoromethyl group makes it a competent hydrogen bond donor, which can influence the compound’s binding affinity and specificity for certain biological targets .
類似化合物との比較
Similar Compounds
Methyl 3,5-dimethoxybenzoate: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-(trifluoromethyl)-3,5-dimethoxybenzoate: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and applications.
Methyl 2-(fluoromethyl)-3,5-dimethoxybenzoate:
Uniqueness
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, enhanced metabolic stability, and the ability to form strong hydrogen bonds . These characteristics make it a valuable compound in various fields of research and application.
特性
分子式 |
C11H12F2O4 |
|---|---|
分子量 |
246.21 g/mol |
IUPAC名 |
methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H12F2O4/c1-15-6-4-7(11(14)17-3)9(10(12)13)8(5-6)16-2/h4-5,10H,1-3H3 |
InChIキー |
UOIGSNRGLRHTCD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



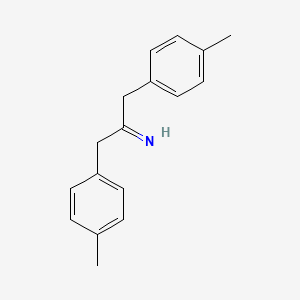
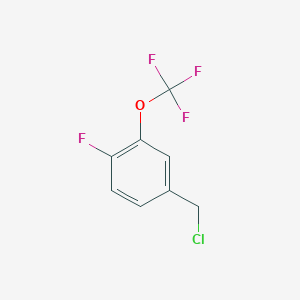

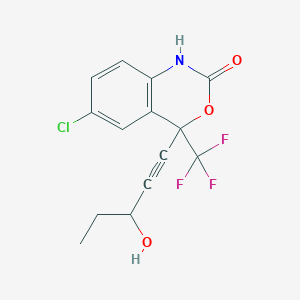
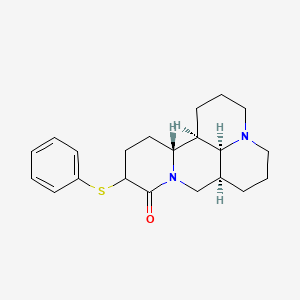
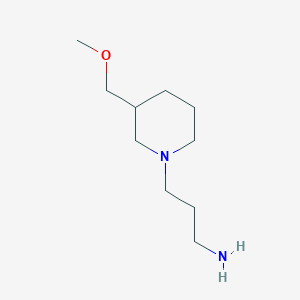
![O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
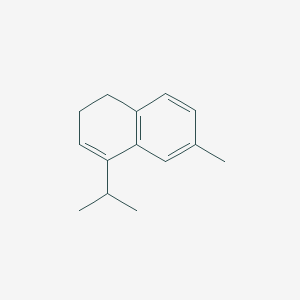
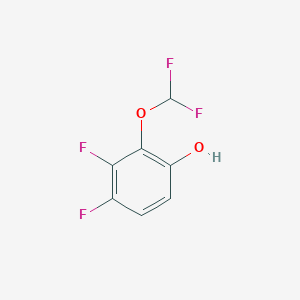
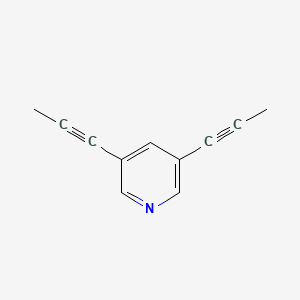
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)

![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
